molecular formula C9H16 B165651 Cyclohexene, 3,3,5-trimethyl- CAS No. 503-45-7

Cyclohexene, 3,3,5-trimethyl-

Cat. No. B165651
CAS RN: 503-45-7
M. Wt: 124.22 g/mol
InChI Key: GQVLBFQEABXQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyclohexene, 3,3,5-trimethyl-” is a chemical compound with the molecular formula C9H16 . It is also known by other names such as ε-Cyclogeraniolene, 3,5,5-Trimethyl-1-cyclohexene, and 3,3,5-Trimethyl-1-cyclohexene .


Molecular Structure Analysis

The molecular structure of “Cyclohexene, 3,3,5-trimethyl-” can be represented by the InChI string: InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4,6,8H,5,7H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Cyclohexene, 3,3,5-trimethyl-” has a molecular weight of 124.2233 . It has a density of 0.785g/cm3 and a boiling point of 135.1ºC at 760 mmHg .

Scientific Research Applications

Renewable High-Density Fuel Synthesis

Cyclohexene, 3,3,5-trimethyl-, has been utilized in the synthesis of renewable high-density fuels. A study demonstrated its production from isophorone derived from hemicellulose, highlighting its potential in creating environmentally friendly fuel alternatives (Wang et al., 2017).

Stereochemical Studies in Organometallic Chemistry

The compound has also been involved in stereochemical research. For instance, its stereochemistry in the formation and trifluoroacetolysis of allylic bis(trimethylsilyl)cyclohexenes was studied, contributing to our understanding of molecular interactions and reactions (Wickham & Kitching, 1983).

Catalysis Research

Research in catalysis has explored the role of 3,3,5-trimethylcyclohexene in the transition metal-catalyzed transfer of hydrogen to cyclohexanones, offering insights into the mechanisms of chemical reactions and catalyst efficiency (Henbest & Zurquiyah, 1974).

Biological Applications

Biological applications include the study of stereoselective reduction by Glomerella cingulata, demonstrating its potential in bio-transformations and organic synthesis (Okamura, Kameoka, & Miyazawa, 2001).

Fuel Synthesis from Lignocellulose

Innovative approaches in fuel synthesis have been explored, such as the synthesis of jet fuel range cycloalkane from isophorone, using glycerol as a renewable hydrogen source. This represents a sustainable method to produce aviation fuels (Tang et al., 2017).

properties

IUPAC Name

3,3,5-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4,6,8H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVLBFQEABXQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883408
Record name Cyclohexene, 3,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexene, 3,3,5-trimethyl-

CAS RN

503-45-7
Record name 3,3,5-Trimethylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,5-Trimethylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .epsilon.-Cyclogeraniolene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexene, 3,3,5-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexene, 3,3,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-TRIMETHYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QC8S8X5F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene, 3,3,5-trimethyl-
Reactant of Route 2
Cyclohexene, 3,3,5-trimethyl-
Reactant of Route 3
Cyclohexene, 3,3,5-trimethyl-
Reactant of Route 4
Cyclohexene, 3,3,5-trimethyl-
Reactant of Route 5
Cyclohexene, 3,3,5-trimethyl-
Reactant of Route 6
Cyclohexene, 3,3,5-trimethyl-

Q & A

Q1: What is the significance of 3,3,5-Trimethylcyclohexene in natural product chemistry?

A1: 3,3,5-Trimethylcyclohexene is a significant volatile organic compound found in the essential oil of Artemisia absinthium (wormwood) []. This essential oil, rich in 3,3,5-Trimethylcyclohexene (27.93%) and camphor (22.50%), exhibits insecticidal activity against the potato moth, Phthorimaea operculella [].

Q2: Can fungi produce 3,3,5-Trimethylcyclohexene and, if so, what is its potential significance?

A2: Yes, the endophytic fungus Gliocladium roseum (NRRL 50072) produces 3,3,5-Trimethylcyclohexene as part of a complex mixture of volatile hydrocarbons and hydrocarbon derivatives []. Interestingly, this profile, dubbed "myco-diesel", resembles the composition of diesel fuel and has potential implications for biofuel production [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.